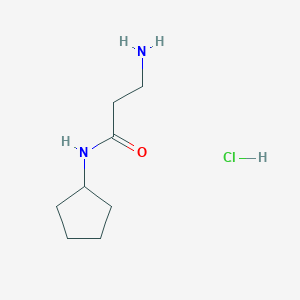3-Amino-N-cyclopentylpropanamide hydrochloride
CAS No.: 1220037-27-3
Cat. No.: VC2925946
Molecular Formula: C8H17ClN2O
Molecular Weight: 192.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1220037-27-3 |
|---|---|
| Molecular Formula | C8H17ClN2O |
| Molecular Weight | 192.68 g/mol |
| IUPAC Name | 3-amino-N-cyclopentylpropanamide;hydrochloride |
| Standard InChI | InChI=1S/C8H16N2O.ClH/c9-6-5-8(11)10-7-3-1-2-4-7;/h7H,1-6,9H2,(H,10,11);1H |
| Standard InChI Key | HMVVCXPJYJKXFW-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NC(=O)CCN.Cl |
| Canonical SMILES | C1CCC(C1)NC(=O)CCN.Cl |
Introduction
Chemical Structure and Properties
3-Amino-N-cyclopentylpropanamide hydrochloride consists of a propanamide backbone with an amino group at the 3-position and a cyclopentyl substituent attached to the amide nitrogen. As the hydrochloride salt form, it offers improved stability and solubility characteristics compared to its free base counterpart.
Molecular Information
The compound's key molecular properties are summarized in Table 1:
| Property | Value |
|---|---|
| Chemical Formula | C8H17ClN2O |
| Molecular Weight | 192.69 g/mol |
| CAS Number | 938339-02-7 |
| SMILES Notation | NCCC(=O)NC1CCCC1 |
| Alternative Names | 3-amino-N-cyclopentylpropanamide hydrochloride; AG312195; BF038696; CS-0975578; NMB33902 |
Table 1: Molecular properties of 3-Amino-N-cyclopentylpropanamide hydrochloride
The chemical structure features a linear three-carbon chain with an amino group at one end and an amide linkage to a cyclopentyl ring at the other end. The hydrochloride salt is formed when the amino group is protonated, with the chloride ion serving as the counterion. This salt formation significantly impacts the compound's physical properties, particularly its solubility profile in various solvents.
Applications and Research Significance
3-Amino-N-cyclopentylpropanamide hydrochloride has several applications in chemical and pharmaceutical research settings.
Research Applications
The compound is primarily used in research and development contexts, requiring handling by qualified personnel. According to safety documentation, it is "Only for research and development use by, or directly under the supervision of, a technically qualified individual" .
The presence of both an amino group and an amide functionality makes this compound useful as:
-
A building block for the synthesis of more complex molecules
-
A potential intermediate in pharmaceutical research
-
A tool compound for studying structure-activity relationships in medicinal chemistry
-
A starting material for peptide synthesis and modification
Related Compounds and Structural Analogs
Several structural analogs of 3-Amino-N-cyclopentylpropanamide hydrochloride exist, with variations in the amine substituent or the cycloalkyl group.
Structural Analogs
Table 2 presents a comparison of 3-Amino-N-cyclopentylpropanamide hydrochloride with related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Difference |
|---|---|---|---|---|
| 3-Amino-N-cyclopentylpropanamide hydrochloride | C8H17ClN2O | 192.69 | 938339-02-7 | Reference compound |
| 3-Amino-N-cyclopropylpropanamide hydrochloride | C6H13ClN2O | 164.63 | 670253-58-4 | Cyclopropyl instead of cyclopentyl |
| 3-Amino-N-methylpropanamide hydrochloride | C4H11ClN2O | 138.60 | 51739-61-8 | Methyl instead of cyclopentyl |
| 3-Amino-N,N-dimethylpropanamide hydrochloride | C5H13ClN2O | 152.63 | 173336-89-5 | N,N-dimethyl instead of N-cyclopentyl |
| 2-Amino-3-cyclopentyl-N-cyclopropylpropanamide hydrochloride | C11H21ClN2O | 232.75 | 2070014-73-0 | Additional amino group position and cyclopentyl position |
Table 2: Comparison of 3-Amino-N-cyclopentylpropanamide hydrochloride with related compounds
Structure-Activity Relationships
The structural variations among these compounds can lead to different physical properties and biological activities. For example:
These structure-activity relationships are valuable for understanding how subtle structural changes can influence compound properties and potential applications in research and pharmaceutical development.
Analytical Characterization
Analytical techniques are essential for confirming the identity and purity of 3-Amino-N-cyclopentylpropanamide hydrochloride in research settings.
Spectroscopic Methods
While specific spectroscopic data for this compound is limited in the available literature, standard analytical techniques would typically include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: For structural confirmation and purity assessment
-
Infrared (IR) spectroscopy: To identify functional groups, particularly the amide C=O stretching band and N-H stretching bands
-
Mass spectrometry: To confirm the molecular weight and fragmentation pattern
Chromatographic Analysis
Chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) are commonly employed to assess the purity of such compounds and detect potential impurities or degradation products.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume